{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)17-16-9/h1-4H,5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGZXHICGSIMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187103 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-96-8 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with nitriles in the presence of a suitable catalyst can yield the oxadiazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents like trifluoromethyl phenyl sulfone under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:
| Compound Name | Substituent on Oxadiazole | Additional Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications | Reference ID |
|---|---|---|---|---|---|
| {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine (Target) | 4-CF₃-Ph | Methanamine | ~285.3 (estimated) | High lipophilicity; kinase inhibition | |
| {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine | 3-CF₃-Ph | Methanamine | ~285.3 | Meta-CF₃ reduces steric hindrance | |
| {[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride | 4-tert-butyl-Ph | Methylamine (HCl salt) | 299.76 | Increased lipophilicity; bulkier | |
| 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethanamine | 4-Cl-Ph | Phenyl-methanamine | 285.73 | Electron-withdrawing Cl; lower logP | |
| (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine HCl | 4-methoxyphenoxy | Ethyl-methylamine (HCl salt) | 299.76 | Ether linkage enhances solubility | |
| [5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine | 2-F-Ph | Methanamine | ~207.2 | Ortho-F alters electronic distribution |
Detailed Analysis of Analog Comparisons
Positional Isomerism: Para vs. Meta Trifluoromethyl Substitution
The meta-trifluoromethyl analog ({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine) exhibits reduced steric hindrance compared to the para-substituted target compound. This positional change may enhance binding to flat hydrophobic pockets in enzyme targets (e.g., SphK2 inhibitors in ).
Substituent Effects: Trifluoromethyl vs. tert-Butyl/Chloro
- tert-Butyl (): The tert-butyl group increases lipophilicity (logP) significantly compared to CF₃, which may improve membrane permeability but reduce aqueous solubility. The bulkier tert-butyl group could also hinder binding in constrained active sites.
- Chloro (): The 4-chloro analog has weaker electron-withdrawing effects than CF₃, leading to reduced binding affinity in targets requiring strong dipole interactions. However, chlorine’s smaller size may allow better fit in sterically crowded environments.
Functional Group Modifications
- Methoxyphenoxy Extension (): The addition of a 4-methoxyphenoxy group introduces an ether linkage, enhancing solubility through polar interactions. This modification is advantageous for oral bioavailability but may reduce CNS penetration due to increased polarity.
- Triazole and Thiazole Hybrids (): Compounds like 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine () incorporate nitrogen-rich heterocycles, offering additional hydrogen-bonding sites. Such derivatives are often explored in antimicrobial and anticancer research due to enhanced target engagement .
Stereochemical Considerations
The (S)-enantiomer of a related oxadiazole-pyrrolidine carboximidamide (SLM6031434, ) demonstrates potent SphK2 inhibition, underscoring the importance of stereochemistry in activity. While the target compound lacks chiral centers, analogs with stereogenic elements (e.g., ’s pyrrolidin-ol derivative) highlight the role of 3D conformation in target specificity .
Research Findings and Pharmacological Implications
- Antimicrobial Activity: Hybrids with triazole/oxadiazole cores () show promise against resistant bacterial strains, likely due to dual targeting of efflux pumps and enzymes .
- Metabolic Stability: The 1,2,4-oxadiazole ring resists hydrolysis, as seen in ’s AcrAB-TolC efflux pump inhibitors, which retain activity in biological matrices .
Biological Activity
The compound {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₇F₃N₄O
- Molecular Weight : 385.21 g/mol
- CAS Number : 1171190-56-9
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups, such as trifluoromethyl, enhances cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
The compound this compound was found to be particularly effective against the A431 and HT29 cell lines, with IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin.
Anti-inflammatory Activity
In vivo studies have indicated that oxadiazole derivatives possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. Compounds similar to this compound have been shown to reduce inflammation in animal models.
Case Study: In Vivo Anti-inflammatory Effects
A study conducted on a mouse model demonstrated that the administration of an oxadiazole derivative led to a significant reduction in paw edema compared to control groups. The compound's ability to inhibit NF-kB signaling pathways was noted as a key mechanism for its anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored. The presence of the trifluoromethyl group has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of Oxadiazole Compounds
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E | Staphylococcus aureus | 10 µg/mL |
| F | Escherichia coli | 15 µg/mL |
| G | Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with oxadiazole rings often act by inhibiting key enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : These compounds may interact with specific receptors involved in cancer progression and inflammatory responses.
- Induction of Apoptosis : Evidence suggests that certain derivatives promote apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. What are the established synthetic routes for {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a two-step process:
Cyclocondensation : Reacting a nitrile derivative (e.g., 4-(trifluoromethyl)benzonitrile) with hydroxylamine hydrochloride under reflux in ethanol/water to form an amidoxime intermediate.
Oxadiazole Formation : The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., bromoacetic acid) using coupling agents like EDCI or HATU in DMF.
Purification : Column chromatography (silica gel, eluent: EtOAc/hexanes) or recrystallization from ethanol/water mixtures yields high-purity product (>95%). Hydrochloride salt formation (e.g., using HCl in diethyl ether) improves crystallinity and solubility .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Q. How is this compound initially screened for biological activity in academic research?
Methodological Answer:
- Enzyme Inhibition Assays : FRET-based assays (e.g., against SARS-CoV-2 Mpro) measure IC₅₀ values. Example protocol: Incubate compound with enzyme and fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans), monitor fluorescence at λₑₓ = 355 nm/λₑₘ = 538 nm .
- Cytotoxicity Screening : MTT assays in HEK-293 or Vero E6 cells determine CC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Substituent Variation :
- Oxadiazole Ring : Replace the trifluoromethyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate enzyme binding.
- Methanamine Side Chain : Introduce alkylation (e.g., N-methyl) or aryl substitutions to enhance membrane permeability.
- In Silico Modeling : Docking studies (AutoDock Vina) predict interactions with target proteins (e.g., Mpro’s catalytic dyad Cys145-His41). Validate with MD simulations (GROMACS) .
Q. What strategies resolve low aqueous solubility during in vitro assays?
Methodological Answer:
- Salt Formation : Convert the free base to hydrochloride or citrate salts (e.g., using HCl gas in Et₂O) to improve solubility in PBS (pH 7.4).
- Prodrug Design : Synthesize Boc-protected derivatives (e.g., tert-butyloxycarbonyl) that hydrolyze in physiological conditions.
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability in cell culture media .
Q. How should contradictory data between enzymatic inhibition (IC₅₀) and cellular efficacy (EC₅₀) be analyzed?
Methodological Answer:
- Assay Validation :
- Confirm enzyme assay buffer compatibility (e.g., pH, reducing agents like DTT).
- Test compound stability in cell media (LC-MS/MS quantification over 24 hrs).
- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
- Membrane Permeability : Measure logP (HPLC) or use Caco-2 monolayer assays to assess passive diffusion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
